[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea
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Overview
Description
[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.
Preparation Methods
The synthesis of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea can be achieved through several methods. One common method involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of amines with isocyanides in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur, chloroform, and carbon disulfide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfur and chloroform can produce thiocarbonyl surrogates, while the reaction with carbon disulfide can yield symmetrical and unsymmetrical thiourea derivatives .
Scientific Research Applications
[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis reactions . In biology and medicine, it has shown potential as an antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial agent . Additionally, it is utilized in various industrial applications, including the production of photographic films, dyes, elastomers, plastics, and textiles .
Mechanism of Action
The mechanism of action of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea involves its interaction with molecular targets and pathways within biological systems. Thiourea derivatives are known to exert their effects through various mechanisms, including the inhibition of enzymes, modulation of oxidative stress, and interference with cellular signaling pathways . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
[(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea can be compared with other thiourea derivatives, such as N,N’-disubstituted thioureas and isothioureas . These compounds share similar structural features but differ in their specific substituents and biological activities. For example, N,N’-disubstituted thioureas are commonly used as organocatalysts and have applications in asymmetric catalysis . Isothioureas, on the other hand, are known for their tautomeric forms and unique reactivity . The uniqueness of [(Z)-(1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)amino]thiourea lies in its specific structure and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C13H13ClN4OS2 |
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Molecular Weight |
340.9 g/mol |
IUPAC Name |
[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea |
InChI |
InChI=1S/C13H13ClN4OS2/c1-8(17-18-13(15)20)10-4-2-3-5-11(10)19-7-9-6-16-12(14)21-9/h2-6H,7H2,1H3,(H3,15,18,20)/b17-8+ |
InChI Key |
CLFUHFKSQXLVCJ-CAOOACKPSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=CC=C1OCC2=CN=C(S2)Cl |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1OCC2=CN=C(S2)Cl |
Origin of Product |
United States |
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